molecular formula C18H16ClFN2O4S B2684937 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine CAS No. 862799-18-6

4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine

Cat. No.: B2684937
CAS No.: 862799-18-6
M. Wt: 410.84
InChI Key: WEEYYWXWFCAAHU-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine is a useful research compound. Its molecular formula is C18H16ClFN2O4S and its molecular weight is 410.84. The purity is usually 95%.
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Scientific Research Applications

Spectral and Luminescence Properties

Research into derivatives of benzenesulfonic acid showcases the impact of sulfonyl groups on the molecular π-electron system, leading to significant solvation fluorochromia in polar solvents. Such compounds, including those with dimethylamino groups, demonstrate high Stokes shifts in their luminescence properties, indicating potential applications in the development of fluorescent probes or materials with unique optical properties (Fedyunyaeva & Shershukov, 1993).

Electrolysis Products and Toxicity Correlation

A study on the electrolysis of Reactive Black 5 dye identified various sulfonyl aromatic alcohols and suspected the formation of compounds like 4-(2-methoxyethylsulfonyl)benzene-amine, indicating the transformation of sulfonated compounds under certain conditions. The research also discussed the hydrophobicity/lipophilicity of these compounds and their potential toxicity, providing insights into environmental impacts and degradation pathways of sulfonated aromatic compounds (Elizalde-González et al., 2012).

Antimicrobial and Antiviral Activities

Sulfonamide derivatives have been investigated for their antimicrobial and antiviral properties. For example, the synthesis and evaluation of 1,2,4-triazole derivatives reveal compounds with notable activities against various microorganisms. Similarly, sulfonamides based on 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown potential against the tobacco mosaic virus, highlighting the relevance of such compounds in developing new antimicrobial and antiviral agents (Bektaş et al., 2007); (Chen et al., 2010).

Fluorescent Molecular Probes

The synthesis of 2,5-diphenyloxazoles with sulfonyl and dimethylamino groups has led to the development of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, suitable for creating sensitive fluorescent molecular probes for studying biological events and processes, due to their large Stokes shifts and high fluorescence quantum yields (Diwu et al., 1997).

Advanced Material Applications

Aromatic poly(ether sulfone)s incorporating triazine and sulfonyl groups have been synthesized to explore their suitability in applications such as proton exchange membranes. These materials demonstrate excellent thermal and mechanical properties, alongside potential for high proton conductivity, underscoring the versatility of sulfonyl-containing compounds in high-performance material development (Tigelaar et al., 2009).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4S/c1-25-11-10-21-17-18(27(23,24)13-8-6-12(19)7-9-13)22-16(26-17)14-4-2-3-5-15(14)20/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYYWXWFCAAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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